2'-[BENZYL(PHENYL)CARBAMOYL]BIPHENYL-2-CARBOXYLIC ACID
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Overview
Description
2’-[(Benzylanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid is a complex organic compound with the molecular formula C27H21NO3. This compound is characterized by its intricate structure, which includes a benzylanilino group attached to a biphenyl core, and a carboxylic acid functional group. It is often used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[(Benzylanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-[(Benzylanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid undergoes various types of chemical reactions, including:
Nucleophilic Addition: The carbonyl group in the compound is susceptible to nucleophilic attack, leading to the formation of addition products.
Substitution Reactions: The benzylanilino group can participate in substitution reactions, where one substituent is replaced by another.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include Grignard reagents and organolithium compounds.
Substitution Reactions: Halogenating agents and nucleophiles are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition can yield alcohols, while oxidation can produce quinones.
Scientific Research Applications
2’-[(Benzylanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-[(Benzylanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the benzylanilino group can interact with enzymes and receptors, modulating their activity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2’-[(4-Carboxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid
- 2’-[(3-Carboxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid
- 2’-[(2,6-Dichloroanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid
Uniqueness
2’-[(Benzylanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzylanilino group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C27H21NO3 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[2-[benzyl(phenyl)carbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C27H21NO3/c29-26(28(21-13-5-2-6-14-21)19-20-11-3-1-4-12-20)24-17-9-7-15-22(24)23-16-8-10-18-25(23)27(30)31/h1-18H,19H2,(H,30,31) |
InChI Key |
ZRCQUCQRGKJKSP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
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